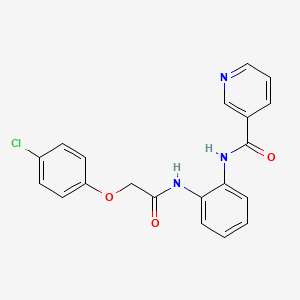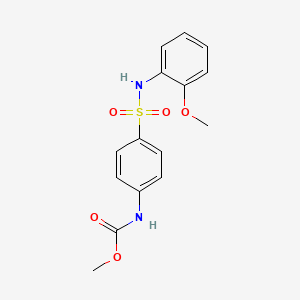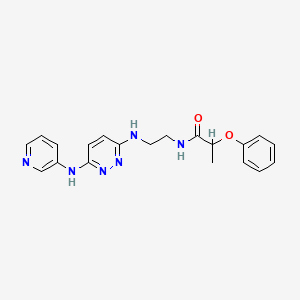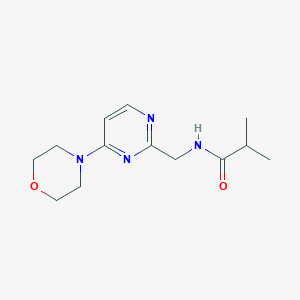
N-(2-(2-(4-chlorophénoxy)acétamido)phényl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide is a small molecule drug with potential therapeutic applications in various fields of research and industry. This compound is known for its complex structure, which includes a nicotinamide moiety, a phenyl ring, and a chlorophenoxy group.
Applications De Recherche Scientifique
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
Target of Action
The primary target of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide, also known as CBA, is TMEM206 , a transmembrane protein . TMEM206 is known to conduct chloride ions across plasma and vesicular membranes .
Mode of Action
CBA interacts with TMEM206 by inhibiting its mediated currents . This inhibition is particularly effective at low pH levels, with an IC50 of 9.55 µM .
Biochemical Pathways
TMEM206 is reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .
Result of Action
The molecular and cellular effects of CBA’s action primarily involve the inhibition of TMEM206-mediated currents . This could potentially affect cellular signaling and other physiological functions regulated by chloride ions.
Méthodes De Préparation
The synthesis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide involves multiple steps. One common method includes the reaction of N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in dry dichloromethane. The reaction is facilitated by the addition of 2,6-lutidine and o-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyl uraniumtetrafluoroborate under cooled conditions . The compound is then characterized using spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS, and its three-dimensional structure is elucidated using single crystal X-ray diffraction methods .
Analyse Des Réactions Chimiques
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, resulting in the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Comparaison Avec Des Composés Similaires
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide can be compared with similar compounds such as:
4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid: This compound also contains a chlorophenoxy group and exhibits similar inhibitory effects on certain ion channels.
4-chloro-2-(1-naphthyloxyacetamido) benzoic acid: Another compound with a similar structure, used as an inhibitor in various biological studies.
The uniqueness of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-15-7-9-16(10-8-15)27-13-19(25)23-17-5-1-2-6-18(17)24-20(26)14-4-3-11-22-12-14/h1-12H,13H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRUNBRXVDLVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2424249.png)

![N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424251.png)
![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)


![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2424258.png)
![12-(2,5-dimethoxybenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2424259.png)
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)
![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)

![Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate](/img/structure/B2424268.png)
![N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2424270.png)
